molecular formula C8H11BrN2O2S B153047 N-Boc-2-Amino-5-bromothiazole CAS No. 405939-39-1

N-Boc-2-Amino-5-bromothiazole

Cat. No. B153047
M. Wt: 279.16 g/mol
InChI Key: OIBKBVFFZYCBAQ-UHFFFAOYSA-N
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Patent
US09073940B2

Procedure details

Tert-butyl 1,3-thiazol-2-ylcarbamate (90 g, 449.8 mmol, 1 eq.) is taken in THF (1.4 L) to which is added N-bromosuccinimide (88.06 g, 494.8 mmol, 1.1 eq.) portion wise. The reaction mixture is then stirred at RT overnight. The reaction mass is concentrated to remove THF. The crude is purified by column chromatography to get the titled produce. 1H NMR (DMSO-d6, 400 MHz): δ 11.73 (bs, 1H), 7.42 (s, 1H), 1.46 (s, 9H).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
88.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[Br:14]N1C(=O)CCC1=O>C1COCC1>[Br:14][C:5]1[S:1][C:2]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
S1C(=NC=C1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
88.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass is concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
CUSTOM
Type
CUSTOM
Details
The crude is purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to get the
CUSTOM
Type
CUSTOM
Details
titled produce

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CN=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.